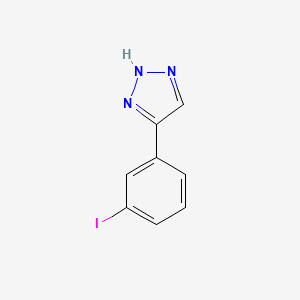
Methyl 5-(Difluoromethyl)-2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(Difluoromethyl)-2-methoxybenzoate is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a methoxybenzoate structure, making it a valuable molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various metal-based methods that transfer CF₂H to C(sp²) sites . This process can be performed in both stoichiometric and catalytic modes, with the use of difluoromethylation reagents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(Difluoromethyl)-2-methoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, difluoromethylation can be achieved using difluorocarbene reagents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, difluoromethylation typically results in the formation of difluoromethylated derivatives .
Applications De Recherche Scientifique
Methyl 5-(Difluoromethyl)-2-methoxybenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-(Difluoromethyl)-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting various biological and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other difluoromethylated benzoates and methoxybenzoates, such as:
- Methyl 5-(Trifluoromethyl)-2-methoxybenzoate
- Methyl 5-(Chloromethyl)-2-methoxybenzoate
Uniqueness
Methyl 5-(Difluoromethyl)-2-methoxybenzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C10H10F2O3 |
|---|---|
Poids moléculaire |
216.18 g/mol |
Nom IUPAC |
methyl 5-(difluoromethyl)-2-methoxybenzoate |
InChI |
InChI=1S/C10H10F2O3/c1-14-8-4-3-6(9(11)12)5-7(8)10(13)15-2/h3-5,9H,1-2H3 |
Clé InChI |
KDNNLELUCOKGJF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


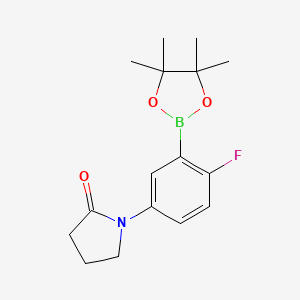
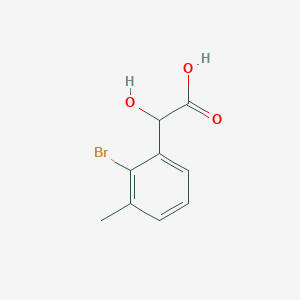
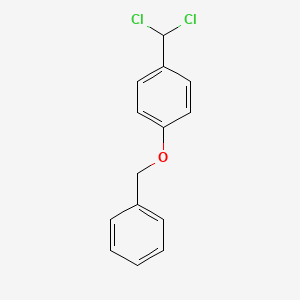
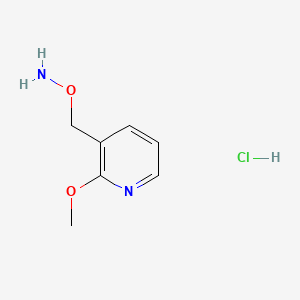

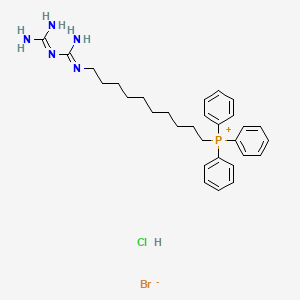
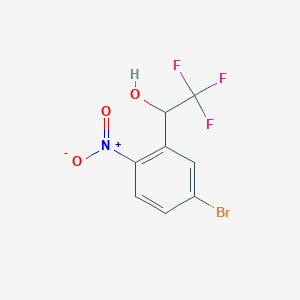
![6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate](/img/structure/B13702342.png)
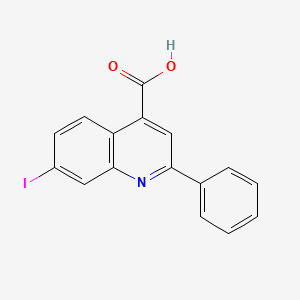
![8-(4-Chlorophenyl)-3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13702356.png)
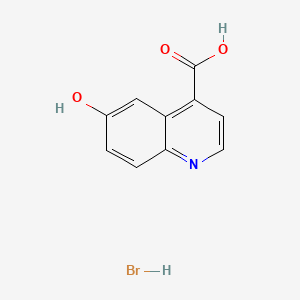
![(S)-3-[4-(Benzyloxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide](/img/structure/B13702384.png)
![5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13702397.png)
